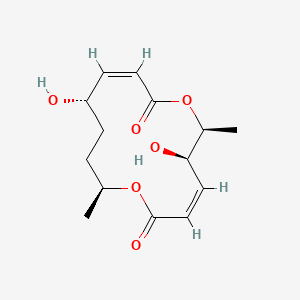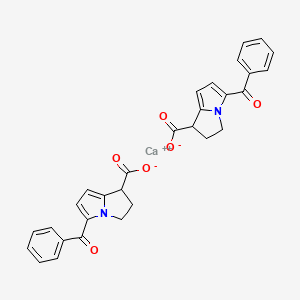
Clonostachydiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clonostachydiol is a fungal metabolite originally isolated from Clonostachys cylindrospora . It has been found to exhibit anticancer and anthelmintic activities . It is cytotoxic to P388, L1210, HT-29, and A549 cancer cells .
Synthesis Analysis
The synthesis of this compound involves the use of ethyl ®-3-hydroxybutanoate and methyl ®-2-hydroxypropanoate as readily available starting materials . Key steps in the synthesis include MacMillan a-hydroxylation and Horner–Wadsworth–Emmons .Molecular Structure Analysis
This compound has a molecular formula of C14H20O6 . It contains a total of 40 bonds, including 20 non-H bonds, 4 multiple bonds, 4 double bonds, 2 ester(s) (aliphatic), 2 hydroxyl group(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis
The stereochemistry of this compound was determined using the natural compound isolated from Xylaria sp. BCC 4297 . The result revealed that the absolute configuration of this compound, previously determined by synthesis, should be revised to its enantiomer .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in dichloromethane, DMSO, ethanol, and methanol .Applications De Recherche Scientifique
Synthesis and Stereochemistry
- The first total synthesis of clonostachydiol, along with the assignment of its absolute configuration, was accomplished using carbohydrate-derived chiral synthons. This work not only synthesized the (2R,3R,8R,11S) isomer but also provided insights into the stereochemistry of this compound (A. Rao, V. S. Murthy, & G. Sharma, 1995).
- Another approach for this compound synthesis utilized (±)-epichlorohydrin as a precursor, highlighting methods like Sharpless asymmetric epoxidation and dihydroxylation (J. Yadav, T. Swamy, & B. Reddy, 2008).
Bioactivity and Marine Fungi
- This compound, isolated from a marine alga-derived fungus, Gliocladium sp., was investigated for its bioactivity. The study indicated its cytotoxic potential, along with the identification of other related metabolites (G. Lang et al., 2006).
Biological Applications in Agriculture
- This compound and its derivatives have been evaluated for biological activities like antimicrobial and cytotoxic effects, showcasing potential in agricultural and pharmaceutical applications. For instance, studies on the fungus Xylaria obovata revealed this compound's anthelmintic properties (D. Abate, W. Abraham, & H. Meyer, 1997).
Mycoparasitism and Biocontrol
- Clonostachys rosea, a fungus producing this compound, is noted for its biocontrol capabilities against plant pathogens. Studies have examined its role in suppressing diseases like clubroot in canola and its mechanism of inducing host resistance (R. Lahlali & G. Peng, 2014).
Stem Cell Research
- In the broader context of clonogenic cells, research in human bone marrow mesenchymal stem cells has revealed insights into clonogenicity and proliferation, which could have implications in understanding the underlying mechanisms of stem cell behavior (Y. Li et al., 2014).
Mécanisme D'action
Target of Action
Clonostachydiol is a macrodiolide-type anthelmintic derived from the fungus Clonostachys cylindrospora . Its primary targets are the abomasum nematodes, specifically Haemonchus cortorus . These nematodes are parasitic worms that reside in the gastrointestinal tract of ruminants, causing significant health issues.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. As such, its bioavailability and the impact of these properties on its efficacy and safety are currently unknown. Future research in this area will be crucial to fully understand the pharmacokinetic profile of this compound .
Result of Action
This compound exhibits anthelmintic activity, indicating that it is effective in eliminating parasitic worms, specifically the abomasum nematode Haemonchus cortorus . This results in improved health and well-being of the infected host organism.
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that could interact with this compound. Understanding these factors is crucial for optimizing the use of this compound in different settings.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clonostachydiol involves the conversion of a precursor compound, 3-hydroxy-4-methylpentanoic acid, to the final product through a series of chemical reactions.", "Starting Materials": [ "3-hydroxy-4-methylpentanoic acid", "Sodium hydride", "Methyl iodide", "Lithium aluminum hydride", "Acetic anhydride", "Pyridine", "Chlorotrimethylsilane", "Triethylamine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 3-hydroxy-4-methylpentanoic acid to its methyl ester using methanol and sulfuric acid.", "Step 2: Deprotonation of the methyl ester using sodium hydride in THF to form the corresponding carbanion.", "Step 3: Alkylation of the carbanion with methyl iodide to form the methyl ketone intermediate.", "Step 4: Reduction of the ketone using lithium aluminum hydride in ether to form the corresponding alcohol.", "Step 5: Protection of the alcohol using acetic anhydride and pyridine to form the acetate ester.", "Step 6: Conversion of the acetate ester to the corresponding silyl ether using chlorotrimethylsilane and triethylamine.", "Step 7: Deprotection of the silyl ether using methanol and water to form Clonostachydiol." ] } | |
Numéro CAS |
2205018-06-8 |
Formule moléculaire |
C14H20O6 |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
(3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11-,12+/m0/s1 |
Clé InChI |
SSVNIYICRYPPEB-AATSMRKUSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O |
SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O |
SMILES canonique |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)
![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)


![1-[1-(4-Methylphenyl)cyclohexyl]piperidine;hydrochloride](/img/structure/B3025854.png)

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)
![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)
![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
